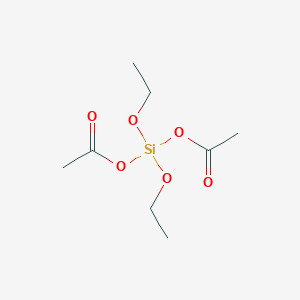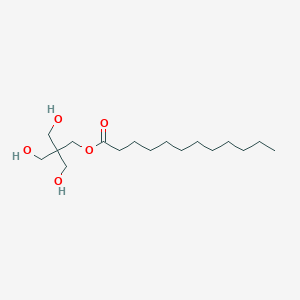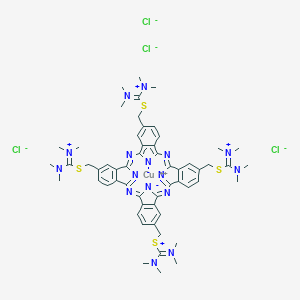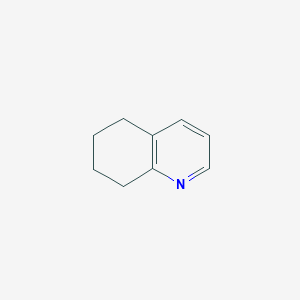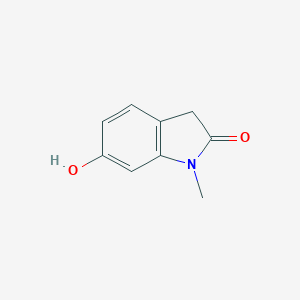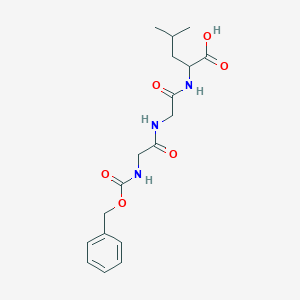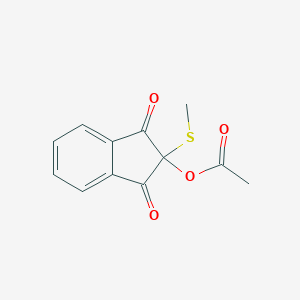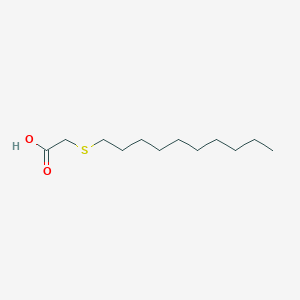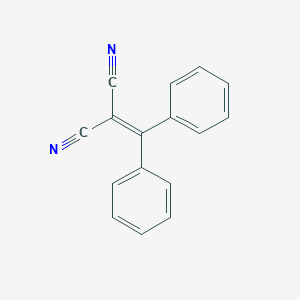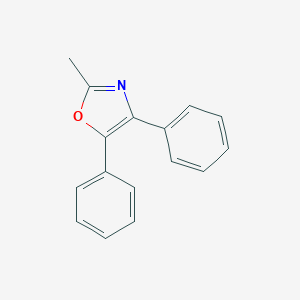
N-(2-Nitro-1-phenylpropyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitro-1-phenylpropyl)ethylenediamine, also known as NPPD, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is a member of the ethylenediamine family and is characterized by its unique molecular structure, which includes a nitro group and a phenylpropyl moiety. In
Applications De Recherche Scientifique
N-(2-Nitro-1-phenylpropyl)ethylenediamine has been extensively researched for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been used in studies investigating the effects of oxidative stress on cellular function and in the development of new therapies for cancer.
Mécanisme D'action
The mechanism of action of N-(2-Nitro-1-phenylpropyl)ethylenediamine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. N-(2-Nitro-1-phenylpropyl)ethylenediamine has also been shown to protect against cellular damage caused by exposure to environmental toxins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Nitro-1-phenylpropyl)ethylenediamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. However, N-(2-Nitro-1-phenylpropyl)ethylenediamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-Nitro-1-phenylpropyl)ethylenediamine. One area of interest is the development of new therapies for cancer. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anticancer properties, and further research may lead to the development of new treatments for cancer. Another area of interest is the use of N-(2-Nitro-1-phenylpropyl)ethylenediamine in the development of new therapies for inflammatory diseases. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(2-Nitro-1-phenylpropyl)ethylenediamine is a chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique molecular structure and biochemical properties make it a promising candidate for the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-Nitro-1-phenylpropyl)ethylenediamine involves the reaction of 2-nitro-1-phenylpropene with ethylenediamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research applications.
Propriétés
Numéro CAS |
14762-38-0 |
|---|---|
Nom du produit |
N-(2-Nitro-1-phenylpropyl)ethylenediamine |
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N'-(2-nitro-1-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-9(14(15)16)11(13-8-7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Clé InChI |
KHUHJMXIOOBDQH-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-] |
SMILES canonique |
CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-] |
Autres numéros CAS |
14762-38-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



